Calcium molybdate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Calcium molybdate is an inorganic compound with the chemical formula CaMoO₄. It is a primary source of molybdenum, which is essential for various industrial applications. This compound is derived from the combination of calcium and molybdenum elements, both of which are highly valuable in different industries and biological processes. This compound typically exists in a crystalline state and is an odorless, white powder at room temperature. It is characterized by its high melting point of around 1643°C and poor solubility in water and alcohol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Calcium molybdate is commonly synthesized by reacting molybdenum trioxide (MoO₃) with calcium carbonate (CaCO₃) at high temperatures. This reaction leads to the formation of this compound and releases carbon dioxide gas as a byproduct . Another method involves the polyol synthesis under urea hydrolysis, which is used to prepare neodymium-doped this compound nanoparticles .

Industrial Production Methods

In industrial settings, this compound is produced by heating molybdenum trioxide with calcium carbonate. The reaction is initiated at high temperatures, and the newly formed this compound is purified through a series of chemical processes. The final product is then cooled, crushed, and packaged for various industrial applications .

Analyse Des Réactions Chimiques

Reaction with Sodium Carbonate

Calcium molybdate undergoes metathesis with sodium carbonate to form sodium molybdate (Na₂MoO₄) and calcium carbonate (CaCO₃):

CaMoO4+Na2CO3→Na2MoO4+CaCO3↓

Conditions :

-

Countercurrent extraction (4–5 stages) optimizes dissolution and cost efficiency .

-

Excess Na₂CO₃ (~10–15% above stoichiometric) ensures complete precipitation .

Applications :

Nitric Acid Leaching

Reaction with dilute HNO₃ produces molybdic acid (H₂MoO₄) and calcium nitrate:

CaMoO4+2HNO3→H2MoO4↓+Ca NO3 2

Challenges :

Hydrochloric Acid Leaching

HCl leaching avoids insoluble byproducts (e.g., CaSO₄):

CaMoO4+2HCl→H2MoO4↓+CaCl2

Efficiency :

| Acid Type | Mo Recovery (%) | Byproduct Handling |

|---|---|---|

| HNO₃ | 85–90 | Complex filtration |

| HCl | >95 | Simplified process |

Precipitation from Calcium Sulfate

Nanoparticle synthesis via ion exchange:

CaSO4+Na2MoO4→CaMoO4↓+Na2SO4

Conditions :

Behavior in Acidic Solutions

In strongly acidic media, CaMoO₄ dissolves and condenses into polymolybdates:

6MoO42−+10H+→Mo6O192−+5H2O

Key Observations :

Thermal Stability

This compound exhibits high thermal stability but decomposes above 600°C:

CaMoO4ΔCaO+MoO3

Data :

Applications De Recherche Scientifique

Catalysis and Chemical Reactions

Calcium molybdate is widely utilized as a catalyst in various chemical reactions due to its unique properties. Its ability to facilitate reactions while remaining stable under high temperatures makes it suitable for industrial applications.

- Case Study: Synthesis of this compound Nanoparticles

A study demonstrated the synthesis of this compound nanoparticles from phosphogypsum, a waste product from the fertilizer industry. The nanoparticles exhibited high purity and small particle sizes (12 nm), indicating their potential use in catalysis and other applications .

Optoelectronics

This compound has promising applications in the field of optoelectronics, particularly in solar cells.

- Research Findings

Recent studies explored the use of this compound in solar cell photoanodes, revealing that its optical and electrical properties can be optimized through careful control of synthesis conditions such as pH and temperature. The best-performing samples showed potential for use in photovoltaic devices, achieving notable efficiency metrics .

Corrosion Inhibition

This compound serves as an effective corrosion inhibitor in various environments, particularly in water-based systems.

- Application Insights

Molybdates, including this compound, are used in cooling systems and hydraulic fluids to prevent corrosion of metal components. They work by forming a protective oxide layer on metal surfaces, thereby enhancing durability and longevity .

Pigments and Coatings

Molybdate compounds are often employed as pigments due to their stability and non-toxic nature.

- Usage Overview

This compound is used in paints and coatings as a white pigment and corrosion inhibitor. It is combined with other compounds to produce vibrant colors while providing protective properties against environmental degradation .

Energy Storage

Recent research has investigated the role of this compound in energy storage systems, particularly as a substitute for lithium-based materials.

- Study Findings

This compound has been evaluated for use in sodium-based energy storage devices, showing promise due to its abundance and cost-effectiveness compared to lithium . This research highlights the potential for this compound to contribute to sustainable energy solutions.

Flame Retardants

This compound is also utilized as a flame retardant in various materials.

- Application Context

It is incorporated into cellulosic materials and textiles to enhance fire resistance, making it suitable for use in furniture, draperies, and other upholstery products .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of calcium molybdate involves its role as a catalyst in various chemical reactions. The compound’s unique structure and properties enable it to facilitate redox reactions, enhancing the efficiency of these processes. In electrochemical applications, the morphology of this compound provides enhanced ion diffusivity and electron transport, making it suitable for energy storage applications .

Comparaison Avec Des Composés Similaires

Calcium molybdate can be compared with other molybdenum compounds such as:

Molybdenum trioxide (MoO₃): Used in the production of molybdenum metal and as a catalyst.

Ammonium molybdate ((NH₄)₂MoO₄): Used in analytical chemistry and as a precursor for other molybdenum compounds.

Sodium molybdate (Na₂MoO₄): Used in fertilizers and as a corrosion inhibitor

This compound is unique due to its high thermal stability and poor solubility in water, making it suitable for high-temperature applications and as a catalyst in various industrial processes .

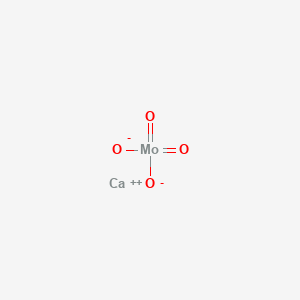

Propriétés

Numéro CAS |

7789-82-4 |

|---|---|

Formule moléculaire |

CaMoO4-6 |

Poids moléculaire |

200.03 g/mol |

Nom IUPAC |

calcium;molybdenum;oxygen(2-) |

InChI |

InChI=1S/Ca.Mo.4O/q+2;;4*-2 |

Clé InChI |

RKZUBBQQQBQBGT-UHFFFAOYSA-N |

SMILES |

[O-][Mo](=O)(=O)[O-].[Ca+2] |

SMILES canonique |

[O-2].[O-2].[O-2].[O-2].[Ca+2].[Mo] |

Apparence |

Solid powder |

Densité |

4.4 g/cm³ |

Key on ui other cas no. |

7789-82-4 |

Description physique |

WHITE CRYSTALLINE POWDER. |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Solubility in water, g/100ml at 25 °C: 0.005 (very poor) |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Calcium molybdate |

Origine du produit |

United States |

Q1: What is the molecular formula and weight of Calcium Molybdate?

A1: The molecular formula of this compound is CaMoO4, and its molecular weight is 200.01 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers often utilize X-ray diffraction (XRD) [, , , , , ] to determine the crystal structure and phase purity of CaMoO4. Other techniques include Fourier transform Raman (FT-Raman) and infrared (FT-IR) spectroscopies [], which provide information about the vibrational modes of the Mo-O bonds.

Q3: What are the primary applications of this compound based on its material properties?

A3: this compound's properties make it suitable for various applications:

- Phosphors: Its luminescent properties make it valuable for red phosphors [], orange-red light-emitting phosphors [, ], and yellowish-green phosphors [].

- Scintillators: It's used in cryogenic scintillation bolometers [] and as a scintillator material for rare event search experiments due to its optical properties [].

- Laser Materials: CaMoO4 finds applications in laser technology [].

- Catalysts: It has shown potential as a photocatalyst for degrading organic pollutants like malachite green [] and methylene blue [].

Q4: How does this compound function as a photocatalyst?

A5: Upon absorbing UV or visible light, CaMoO4 generates electron-hole pairs. These photogenerated charge carriers can then participate in redox reactions with adsorbed species, leading to the degradation of pollutants [, , ].

Q5: What factors influence the photocatalytic efficiency of this compound?

A5: Several factors affect CaMoO4's photocatalytic activity:

- Particle Size and Morphology: Smaller particles with higher surface areas generally exhibit enhanced activity [, ].

- Crystallinity: The degree of crystallinity impacts charge carrier mobility and, consequently, photocatalytic performance [].

- Doping: Doping with elements like carbon can improve charge separation and enhance photocatalytic activity [, ].

Q6: Have computational methods been used to study this compound?

A7: Yes, computational techniques like density functional theory (DFT) have been employed to understand the electronic band structure and density of states of CaMoO4, providing insights into its optical properties [].

Q7: How do simulations contribute to understanding the properties of this compound?

A8: Molecular dynamics simulations, as used in a study on energy storage [], help elucidate the influence of factors like crystallinity on electrochemical performance. These simulations complement experimental findings and offer a deeper understanding of material behavior at the atomic level.

Q8: How does the solubility of this compound in sodium carbonate solutions impact its processing?

A9: The leaching of CaMoO4 with sodium carbonate solutions is an important process for molybdenum recovery []. Understanding the kinetics and factors affecting dissolution, such as temperature and reagent concentration, is crucial for optimizing this process.

Q9: How is this compound typically prepared for various applications?

A9: Various synthesis methods exist, including:

- Solid-state reaction: Heating a mixture of calcium and molybdenum oxides at high temperatures [].

- Precipitation: Reacting calcium salts with molybdate solutions under controlled conditions [, ].

- Sol-gel methods: Forming a gel from precursor solutions followed by heat treatment [].

- High-energy ball milling: Grinding the starting materials to obtain nano-sized particles [, ].

- Flux method: Utilizing a molten salt like lithium chloride to dissolve and recrystallize CaMoO4 [].

Q10: Are there environmental considerations regarding this compound?

A11: While CaMoO4 itself might pose minimal environmental risks, waste streams from its production and applications need careful management. Research on efficient recycling methods [, ] and strategies to minimize waste generation are essential for responsible use.

Q11: What research infrastructure is important for advancing this compound studies?

A12: Access to advanced characterization tools (like XRD, SEM, TEM, and spectroscopic techniques) [, , , , , , , , , ] is crucial for comprehensive material analysis. Computational resources and software for molecular simulations [] also play a vital role in understanding structure-property relationships.

Q12: What are some significant historical milestones in this compound research?

A13: Early studies focused on understanding its basic luminescence properties []. Subsequent research explored its use in various applications, with significant advancements in synthesis methods, leading to controlled particle size and morphology [, , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.